n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide
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Overview
Description
n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide typically involves the reaction of 3-cyanobenzyl chloride with 4-methylthiazole-5-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for further investigation in drug development .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Cyanobenzyl chloride: A precursor used in the synthesis of n-(3-Cyanobenzyl)-4-methylthiazole-5-carboxamide.
4-Methylthiazole-5-carboxamide: Another precursor used in the synthesis.
n-(3-Cyanobenzyl)-4-methylthiazole: A structurally similar compound without the carboxamide group.
Uniqueness: this compound is unique due to the presence of both the cyanobenzyl and carboxamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical reactivity and potential bioactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H11N3OS |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[(3-cyanophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H11N3OS/c1-9-12(18-8-16-9)13(17)15-7-11-4-2-3-10(5-11)6-14/h2-5,8H,7H2,1H3,(H,15,17) |
InChI Key |
HYAJVFRKWLQQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
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